molecular formula C8H10OS B1585842 3-Ethoxythiophenol CAS No. 86704-82-7

3-Ethoxythiophenol

Cat. No. B1585842
CAS RN: 86704-82-7
M. Wt: 154.23 g/mol
InChI Key: RTJMJGJLVSKSEB-UHFFFAOYSA-N
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Description

3-Ethoxythiophenol (ETP) is a thiol derivative with the linear formula C2H5OC6H4SH . It has a molecular weight of 154.23 . It may be used to functionalize gold nanoparticles for developing partially selective gold nanoparticle chemiresistor sensors for the quantification of benzene, toluene, ethylbenzene, p-xylene, and naphthalene (BTEXN) in water samples .


Molecular Structure Analysis

The molecular structure of 3-Ethoxythiophenol consists of 8 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom . The molecule has a molar refractivity of 45.7±0.3 cm^3 .


Physical And Chemical Properties Analysis

3-Ethoxythiophenol has a density of 1.096 g/mL at 25 °C and a boiling point of 238-239 °C . Its refractive index is 1.5706 . The molecule has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Functionalization of Gold Nanoparticles

3-Ethoxythiophenol (ETP) can be used to functionalize gold nanoparticles. This functionalization is crucial for developing partially selective gold nanoparticle chemiresistor sensors. These sensors are designed for the quantification of benzene, toluene, ethylbenzene, p-xylene, and naphthalene (BTEXN) in water samples .

Chromatography and Mass Spectrometry

ETP may play a role in chromatography or mass spectrometry applications. It could be involved in the measuring apparatus needed for chromatography or in manipulating samples during mass spectrometry processes .

properties

IUPAC Name

3-ethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-9-7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJMJGJLVSKSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371298
Record name 3-Ethoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxythiophenol

CAS RN

86704-82-7
Record name 3-Ethoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxybenzenethiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-ethoxythiophenol in the synthesis of 4H-1,4-benzothiazines?

A: 3-Ethoxythiophenol serves as a crucial starting material in the synthesis of 4H-1,4-benzothiazines []. The research highlights a synthetic route where 3-ethoxythiophenol is reacted to ultimately yield the desired 4H-1,4-benzothiazine derivatives. This class of heterocyclic compounds holds interest due to their potential biological activities and applications in medicinal chemistry.

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